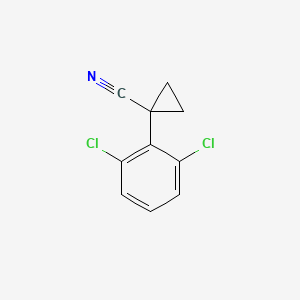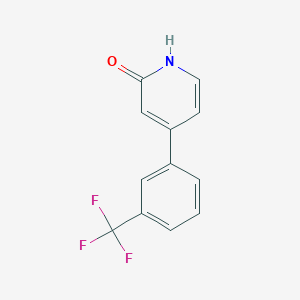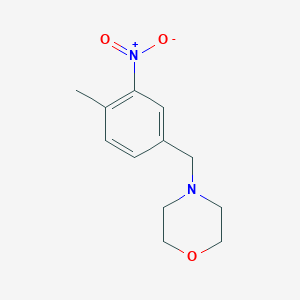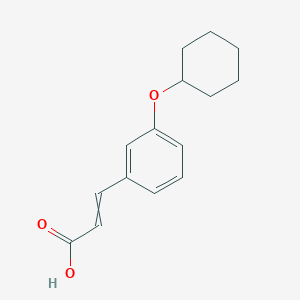
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group and a carbonyl chloride group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The reaction is usually performed at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and to increase the yield of the product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the nature of the nucleophile or reducing/oxidizing agent used.
Aplicaciones Científicas De Investigación
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins and enzymes.
Comparación Con Compuestos Similares
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride can be compared with other similar compounds such as:
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, which affects its reactivity and applications.
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-methyl ester: This compound has a methyl ester group, which makes it less reactive compared to the carbonyl chloride derivative.
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-amine: This compound has an amine group, which can participate in different types of chemical reactions compared to the carbonyl chloride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C8H8ClF3N2O |
|---|---|
Peso molecular |
240.61 g/mol |
Nombre IUPAC |
2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClF3N2O/c1-4(2)14-5(7(9)15)3-6(13-14)8(10,11)12/h3-4H,1-2H3 |
Clave InChI |
CCHBZOCCLBFJLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)












